molecular formula C18H16N4O3 B11210507 1-Phenyl-5-(N'-p-tolyl-hydrazinomethylene)-pyrimidine-2,4,6-trione

1-Phenyl-5-(N'-p-tolyl-hydrazinomethylene)-pyrimidine-2,4,6-trione

Cat. No.: B11210507
M. Wt: 336.3 g/mol
InChI Key: AFZJECBXCLNGQH-YBFXNURJSA-N
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Description

(5E)-5-{[2-(4-METHYLPHENYL)HYDRAZIN-1-YL]METHYLIDENE}-1-PHENYL-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound characterized by its unique structure, which includes a hydrazine moiety and a diazinane trione core

Preparation Methods

The synthesis of (5E)-5-{[2-(4-METHYLPHENYL)HYDRAZIN-1-YL]METHYLIDENE}-1-PHENYL-1,3-DIAZINANE-2,4,6-TRIONE typically involves the condensation of 4-methylphenylhydrazine with a suitable aldehyde or ketone, followed by cyclization to form the diazinane trione core. The reaction conditions often require the use of acidic or basic catalysts to facilitate the condensation and cyclization steps. Industrial production methods may involve the optimization of these reaction conditions to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The hydrazine moiety can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(5E)-5-{[2-(4-METHYLPHENYL)HYDRAZIN-1-YL]METHYLIDENE}-1-PHENYL-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine moiety can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. The diazinane trione core may interact with other molecular pathways, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar compounds include other hydrazine derivatives and diazinane trione analogs Compared to these compounds, (5E)-5-{[2-(4-METHYLPHENYL)HYDRAZIN-1-YL]METHYLIDENE}-1-PHENYL-1,3-DIAZINANE-2,4,6-TRIONE is unique due to its specific substitution pattern and the presence of both hydrazine and diazinane trione functionalities

Properties

Molecular Formula

C18H16N4O3

Molecular Weight

336.3 g/mol

IUPAC Name

6-hydroxy-5-[(E)-[(4-methylphenyl)hydrazinylidene]methyl]-1-phenylpyrimidine-2,4-dione

InChI

InChI=1S/C18H16N4O3/c1-12-7-9-13(10-8-12)21-19-11-15-16(23)20-18(25)22(17(15)24)14-5-3-2-4-6-14/h2-11,21,24H,1H3,(H,20,23,25)/b19-11+

InChI Key

AFZJECBXCLNGQH-YBFXNURJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N/N=C/C2=C(N(C(=O)NC2=O)C3=CC=CC=C3)O

Canonical SMILES

CC1=CC=C(C=C1)NN=CC2=C(N(C(=O)NC2=O)C3=CC=CC=C3)O

Origin of Product

United States

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